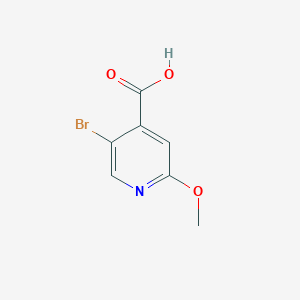

5-Bromo-2-methoxyisonicotinic acid

Description

BenchChem offers high-quality 5-Bromo-2-methoxyisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxyisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHBRMXZANNNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723024 | |

| Record name | 5-Bromo-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-22-6 | |

| Record name | 5-Bromo-2-methoxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Bromo-2-methoxyisonicotinic Acid (CAS: 886365-22-6)

This guide provides an in-depth technical overview of 5-Bromo-2-methoxyisonicotinic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its synthetic utility, its strategic value in constructing complex molecules, and the essential protocols for its use.

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

5-Bromo-2-methoxyisonicotinic acid (IUPAC Name: 5-bromo-2-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1][2] Its value lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid at the 4-position, a bromine atom at the 5-position, and a methoxy group at the 2-position. This specific arrangement provides three distinct points for chemical modification, allowing for the systematic and controlled elaboration of molecular complexity. For scientists engaged in lead optimization, this scaffold offers a reliable platform for probing structure-activity relationships (SAR) by introducing diverse chemical moieties through well-established reaction classes.

Section 1: Core Physicochemical Characteristics

The physical and chemical properties of a building block are foundational to its application, dictating everything from reaction conditions to formulation. The key characteristics of 5-Bromo-2-methoxyisonicotinic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886365-22-6 | [2][3][4] |

| Molecular Formula | C₇H₆BrNO₃ | [4][] |

| Molecular Weight | 232.03 g/mol | [4][] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 400.8 ± 45.0 °C | [4] |

| Predicted Density | 1.713 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 2.51 ± 0.10 | [4] |

| Recommended Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

The molecule's predicted low pKa is characteristic of a pyridine carboxylic acid, where the electron-withdrawing nature of the nitrogen-containing ring enhances the acidity of the carboxyl proton. The bromine atom serves as an excellent handle for cross-coupling reactions, while the methoxy group at the 2-position electronically activates the ring, influencing the regioselectivity of further substitutions.

Section 2: Synthesis and Purification Protocol

Expert Rationale: A robust and scalable synthesis is critical for any valuable building block. The most direct and commonly cited method for preparing 5-Bromo-2-methoxyisonicotinic acid is the saponification (ester hydrolysis) of its corresponding methyl ester, methyl 5-bromo-2-methoxyisonicotinate. This strategy is favored because esters are generally more stable for storage and purification via chromatography than the free carboxylic acids, allowing for the clean generation of the desired acid immediately prior to its use in a subsequent reaction.

Detailed Experimental Protocol: Hydrolysis of Methyl 5-bromo-2-methoxyisonicotinate[4]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-bromo-2-methoxyisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 5:1 v/v ratio).

-

Reaction Initiation: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq) to the stirring solution. The use of a moderate excess of base ensures the reaction proceeds to completion.

-

Reaction Monitoring: Heat the mixture to approximately 50°C and stir. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the disappearance of the starting ester.

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.

-

Dilute the remaining aqueous residue with water.

-

Carefully acidify the aqueous solution to a pH of approximately 4 using 2M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxyisonicotinic acid.

-

-

Purification: The crude product can be further purified if necessary by recrystallization or flash column chromatography.

Synthesis Workflow Diagram

Caption: Key reaction pathways branching from the core scaffold.

Section 4: Applications in Medicinal Chemistry

The structural motif of substituted bromopyridine carboxylic acids is prevalent in modern pharmaceuticals. While specific drugs containing the exact 5-Bromo-2-methoxyisonicotinic acid moiety are not broadly documented, the strategic value of this class is well-established. For instance, the closely related analogue, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, serves as an essential component of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors. [6][7]These compounds were developed as promising broad-spectrum antiemetic agents for chemotherapy-induced nausea. [6] This authoritative example underscores the core utility of the 5-Bromo-2-methoxyisonicotinic acid scaffold: it provides a validated framework for presenting key pharmacophoric elements—a hydrogen bond accepting ring nitrogen, a linker-ready carboxylic acid, and a site for deep-pocket aryl interactions (via cross-coupling at the bromo position)—in a well-defined spatial orientation.

Section 5: Safety, Handling, and Storage

Self-Validating Protocol: Adherence to rigorous safety protocols is non-negotiable. The following guidelines are synthesized from safety data sheets of structurally similar compounds and represent best practices for laboratory handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. [8][9]* Handling:

-

Handle exclusively in a certified chemical fume hood to avoid inhalation of dust. [9][10] * Avoid all personal contact. Do not allow the substance to come into contact with skin or eyes. [11] * Wash hands thoroughly with soap and water after handling. [8][9]* First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. * Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [4]

-

Conclusion

5-Bromo-2-methoxyisonicotinic acid is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined and orthogonally reactive functional groups provide a reliable and versatile platform for the efficient synthesis of novel, complex molecules. By understanding the causality behind its synthesis, reactivity, and established applications in related structures, researchers can confidently integrate this building block into their discovery programs to accelerate the development of next-generation therapeutics.

References

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Available at: [Link]

-

National Center for Biotechnology Information. "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid." PubMed. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 886365-22-6|5-Bromo-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 3. 5-BroMo-2-Methoxy-isonicotinic acid CAS#: 886365-22-6 [m.chemicalbook.com]

- 4. 5-溴-2-甲氧基异烟酸 | 886365-22-6 [m.chemicalbook.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 5-Bromo-2-methoxyisonicotinic acid, a key building block in medicinal chemistry. Understanding these properties is crucial for its effective application in drug design, synthesis, and formulation development. This document delves into the experimental methodologies for determining these characteristics, offering both theoretical underpinnings and practical, step-by-step protocols.

Core Molecular and Physical Characteristics

5-Bromo-2-methoxyisonicotinic acid is a substituted pyridine derivative with the chemical formula C₇H₆BrNO₃. Its structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring, imparts a unique combination of electronic and steric properties that are valuable in the synthesis of complex organic molecules.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 886365-22-6 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 160 °C | [3] |

| Predicted pKa | 2.97 ± 0.10 | [2] |

Note: The melting point is for the closely related isomer 5-bromo-2-methoxypyridine-3-carboxylic acid, which is often used interchangeably in chemical databases.

Ionization Constant (pKa): A Key Determinant of Biological Behavior

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 5-Bromo-2-methoxyisonicotinic acid, the carboxylic acid group is the primary acidic center.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement of pH changes upon the addition of a titrant.[1][4][5][6][7][8][9][10] This method allows for the direct observation of the buffering region and the equivalence point, from which the pKa can be accurately calculated. The use of a calibrated pH electrode provides a reliable and reproducible measurement of the hydrogen ion concentration throughout the titration process.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Principle: This method involves the continuous monitoring of pH of a solution of 5-Bromo-2-methoxyisonicotinic acid as a standardized strong base is incrementally added. The pKa is the pH at which the acid is half-neutralized.[1][4][5][6][7][8][9][10]

Apparatus and Reagents:

-

High-precision pH meter with a combination glass electrode

-

Calibrated burette (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

250 mL beaker or titration vessel

-

5-Bromo-2-methoxyisonicotinic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Standard pH buffers (pH 4.00, 7.00, and 10.00)

Procedure:

-

Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH buffers.

-

Sample Preparation: Accurately weigh approximately 23 mg (0.1 mmol) of 5-Bromo-2-methoxyisonicotinic acid and dissolve it in 100 mL of deionized water in the titration vessel.

-

Titration: Place the titration vessel on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode in the solution.

-

Data Collection: Record the initial pH of the solution. Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Continue adding titrant in smaller increments (e.g., 0.05 mL) through the equivalence point and until the pH plateaus.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point. For greater accuracy, a Gran plot or the first and second derivative plots can be used to determine the equivalence point precisely.

Lipophilicity (logP): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug development that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Causality Behind Experimental Choice: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP.[2][11][12][13][14][15][16][17][18] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct and unambiguous measure of its lipophilicity. This method's simplicity and directness make it a reliable choice for obtaining accurate logP values.

Experimental Protocol: Determination of logP by the Shake-Flask Method

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentrations.[2][11][12][13][14][15][16][17][18]

Apparatus and Reagents:

-

Separatory funnels or screw-capped test tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

5-Bromo-2-methoxyisonicotinic acid

-

n-Octanol (reagent grade)

-

Deionized water

Procedure:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of 5-Bromo-2-methoxyisonicotinic acid in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure complete partitioning.

-

Phase Separation: Allow the phases to separate completely. If an emulsion forms, use a centrifuge to break it.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of 5-Bromo-2-methoxyisonicotinic acid in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The logP is the base-10 logarithm of P.

Solubility: A Prerequisite for Bioavailability

The solubility of a compound in aqueous and organic media is a fundamental property that affects its absorption and formulation possibilities.

Causality Behind Experimental Choice: The Equilibrium Solubility Method

The equilibrium solubility method, where an excess of the solid is equilibrated with the solvent, is the most accurate way to determine the thermodynamic solubility of a compound.[1][19][20][21][22][23] This method ensures that the solution is truly saturated, providing a reliable measure of the maximum amount of compound that can be dissolved.

Experimental Protocol: Determination of Aqueous and Organic Solubility

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[1][19][20][21][22][23]

Apparatus and Reagents:

-

Screw-capped vials

-

Thermostated shaker or rotator

-

Syringe filters (0.45 µm)

-

HPLC or UV-Vis spectrophotometer

-

5-Bromo-2-methoxyisonicotinic acid

-

Solvents: Deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO), etc.

Procedure:

-

Sample Addition: Add an excess amount of solid 5-Bromo-2-methoxyisonicotinic acid to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours.

-

Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

-

Reporting: Express the solubility in units of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 5-Bromo-2-methoxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy group protons (O-CH₃).

-

Two singlets or two doublets in the aromatic region for the two pyridine ring protons. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon.

-

Signals for the carbon atoms of the pyridine ring. The carbon attached to the bromine will be significantly influenced by the halogen's electronic effects.

-

A signal for the carboxylic acid carbonyl carbon at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands for the methoxy group and the carboxylic acid.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

A C-Br stretching vibration, which may be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.03 g/mol ).

-

The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Common fragmentation pathways may include the loss of a methoxy group (•OCH₃), a carboxyl group (•COOH), or a bromine atom (•Br).

Synthesis Pathway

A plausible and efficient synthesis of 5-Bromo-2-methoxyisonicotinic acid is crucial for its availability for research and development. A representative synthetic route is outlined below.

Caption: A potential two-step synthesis of 5-Bromo-2-methoxyisonicotinic acid.

Causality Behind the Synthetic Strategy:

-

Oxidation of the Methyl Group: The synthesis starts with the selective oxidation of the methyl group of 2-chloro-5-bromo-4-picoline to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation. The chloro and bromo substituents are generally stable under these conditions.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Treatment with sodium methoxide in methanol at elevated temperatures will displace the chloride to install the desired methoxy group, yielding the final product. This reaction is driven by the formation of a stable sodium chloride salt.

This synthetic approach is logical as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.

Safety and Handling

5-Bromo-2-methoxyisonicotinic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a solid foundation for understanding and utilizing 5-Bromo-2-methoxyisonicotinic acid in a research and development context. The detailed protocols and scientific rationale are intended to empower scientists to confidently work with this important chemical entity.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Science, Inc. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMR Testing Laboratory. (2015). Organic Acid Archives. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LCGC International. (2019). Electron Ionization for GC–MS. Retrieved from [Link]

- Yalkowsky, S. H., & Valvani, S. C. (1979). Solubility determination of barely aqueous-soluble organic solids. Journal of Pharmaceutical Sciences, 68(10), 1267–1272.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical Sciences, 12(1), 1-7.

- Takács-Novák, K., Box, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0295171). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Kertész, V., & Van Berkel, G. J. (2019).

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. European Journal of Pharmaceutical Sciences, 122, 331-340.

- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 240-248.

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

- Bosch, E., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Comprehensive Analytical Chemistry (Vol. 70, pp. 1-39). Elsevier.

- de Levie, R. (2003). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods.

-

Stenutz, R. (n.d.). 5-bromo-2-methoxypyridine-3-carboxylic acid. Retrieved from [Link]

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 299-307.

- Ohta, M., et al. (2004). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 52(10), 1340-1343.

- Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 4. agilent.com [agilent.com]

- 5. mt.com [mt.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. process-nmr.com [process-nmr.com]

- 20. Solubility determination of barely aqueous-soluble organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 5-Bromo-2-methoxyisonicotinic Acid: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyisonicotinic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular characteristics, outline a validated synthetic protocol with mechanistic insights, and explore its current and potential applications in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

5-Bromo-2-methoxyisonicotinic acid, also known as 5-bromo-2-methoxypyridine-4-carboxylic acid, is a substituted pyridine derivative.[] Its structure is characterized by a pyridine ring functionalized with three key substituents that dictate its reactivity and utility:

-

A Carboxylic Acid Group (at C4): This is the primary reactive site for amide bond formation, making it an ideal scaffold for coupling with various amine-containing fragments to build molecular complexity.

-

A Methoxy Group (at C2): This electron-donating group influences the electronic properties of the pyridine ring, impacting its reactivity and the binding characteristics of its derivatives.

-

A Bromine Atom (at C5): This halogen provides a crucial handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

The strategic placement of these functional groups makes it a versatile intermediate for constructing compound libraries for drug discovery screening.[2]

Data Summary

The essential physicochemical properties of 5-Bromo-2-methoxyisonicotinic acid are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-methoxypyridine-4-carboxylic acid | [] |

| CAS Number | 886365-22-6 | [3][4][5][6] |

| Molecular Formula | C₇H₆BrNO₃ | [5][6] |

| Molecular Weight | 232.03 g/mol | [5] |

| Appearance | White to off-white solid | [2][5] |

| Boiling Point | 400.8 ± 45.0 °C (Predicted) | [5] |

| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.51 ± 0.10 (Predicted) | [5] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [5][6] |

Synthesis and Mechanistic Considerations

The preparation of 5-Bromo-2-methoxyisonicotinic acid is most commonly achieved via the hydrolysis of its corresponding methyl ester, methyl 5-bromo-2-methoxyisonicotinate. This final deprotection step is a foundational reaction in organic synthesis, chosen for its high efficiency and straightforward workup.

Causality Behind Experimental Choices: The use of lithium hydroxide (LiOH) as the base for saponification is deliberate. It is a strong nucleophile for ester cleavage but is less harsh than sodium or potassium hydroxide, minimizing the risk of side reactions on the sensitive heterocyclic ring. The solvent system of tetrahydrofuran (THF) and water is optimal; THF ensures the solubility of the organic ester, while water is required for the hydrolysis reaction and to dissolve the LiOH. Acidification to pH 4 is critical to protonate the resulting carboxylate salt, ensuring the precipitation or extraction of the neutral carboxylic acid product.

Experimental Protocol: Hydrolysis of Methyl 5-bromo-2-methoxyisonicotinate

This protocol is adapted from established patent literature, providing a self-validating and reliable method for laboratory-scale synthesis.[5]

Reagents:

-

Methyl 5-bromo-2-methoxyisonicotinate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

2M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-bromo-2-methoxyisonicotinate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 5:1 v/v).

-

Add lithium hydroxide monohydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cool the mixture to room temperature (approx. 25°C).

-

Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous residue with water and carefully adjust the pH to 4 by adding 2M hydrochloric acid. A precipitate may form.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-Bromo-2-methoxyisonicotinic acid.[5]

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-methoxyisonicotinic acid lies in its role as a versatile scaffold for generating novel molecules with therapeutic potential. Its structural motifs are present in compounds targeting a range of diseases.

A. Scaffold for Receptor Antagonists

Research has shown that derivatives of this core structure are essential for creating potent antagonists for key neurological receptors. For instance, a closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, serves as the central moiety in a powerful antagonist of dopamine (D2, D3) and serotonin (5-HT3) receptors.[7][8] Compounds with this profile have been investigated as broad-spectrum antiemetic agents, effective against nausea induced by chemotherapy.[8] This demonstrates the utility of the 5-bromo-2-methoxypyridine core in designing ligands that can modulate critical central nervous system pathways.

B. Intermediate for Enzyme Inhibitors

The isonicotinic acid framework is a well-established pharmacophore in the design of various enzyme inhibitors. While direct applications of the title compound are proprietary or in early-stage development, the broader class of brominated nicotinic and isonicotinic acids are used to synthesize:

-

PARP Inhibitors: These are targeted cancer therapies, and heterocyclic scaffolds derived from bromonicotinic acids are used to explore new chemical space for potent inhibitors.[9]

-

Kinase Inhibitors: As a major class of cancer therapeutics, kinase inhibitors often feature heterocyclic cores that can be functionalized using building blocks like 5-Bromo-2-methoxyisonicotinic acid.[9]

-

ROS/COX-2 Inhibitors: Isonicotinic acid derivatives have been explored for their anti-inflammatory properties, potentially through the inhibition of Reactive Oxygen Species (ROS) production or direct action on enzymes like Cyclooxygenase-2 (COX-2).[10]

Caption: Logical flow from building block to therapeutic target.

Conclusion

5-Bromo-2-methoxyisonicotinic acid is more than a simple chemical reagent; it is a strategically designed building block that offers researchers multiple avenues for chemical modification. The interplay of its carboxylic acid, bromo, and methoxy functionalities provides a robust platform for the synthesis of complex molecules. Its demonstrated relevance in the development of CNS-active agents and its potential for creating novel enzyme inhibitors underscore its importance in the ongoing quest for new and effective therapeutics.

References

-

5-Bromo-2-methoxynicotinic acid - Amerigo Scientific. [Link]

-

Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid - PubMed. [Link]

-

Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3) - PubChemLite. [Link]

-

5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem. [Link]

-

5-Bromo-2-methoxy-isonicotinic acid - AOBChem. [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. [Link]

Sources

- 2. Page loading... [guidechem.com]

- 3. 886365-22-6|5-Bromo-2-methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 4. 5-BroMo-2-Methoxy-isonicotinic acid CAS#: 886365-22-6 [m.chemicalbook.com]

- 5. 5-溴-2-甲氧基异烟酸 | 886365-22-6 [m.chemicalbook.com]

- 6. aobchem.com [aobchem.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxyisonicotinic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-methoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis.[1] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that governs its behavior throughout the drug development lifecycle. From reaction kinetics in synthesis to bioavailability in the final dosage form, understanding and quantifying solubility is paramount.[2] 5-Bromo-2-methoxyisonicotinic acid, with its substituted pyridine ring, presents a unique solubility profile that necessitates careful characterization. This document outlines the theoretical considerations, experimental determination, and practical implications of its solubility in a range of common organic solvents.

Compound Profile: 5-Bromo-2-methoxyisonicotinic Acid

-

IUPAC Name: 5-bromo-2-methoxypyridine-4-carboxylic acid[]

-

Molecular Formula: C₇H₆BrNO₃[1]

The molecule's structure, featuring a carboxylic acid group (hydrogen bond donor and acceptor), a pyridine nitrogen (hydrogen bond acceptor), a methoxy group, and a bromine atom, results in a polar character. The topological polar surface area (TPSA) is 59.4 Ų, and it has one hydrogen bond donor and four hydrogen bond acceptors.[1][4] These features suggest a propensity for solubility in polar solvents, while the aromatic ring provides some nonpolar character.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute (5-Bromo-2-methoxyisonicotinic acid) and the solvent. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 5-Bromo-2-methoxyisonicotinic acid, the key interactions influencing its solubility are:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen and methoxy oxygen are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative atoms (O, N, Br). Polar aprotic solvents (e.g., DMSO, DMF, acetone) will engage in these interactions.

-

Van der Waals Forces: These weaker forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents (e.g., hexane, toluene).

Based on this, a graduated solubility profile is anticipated, with higher solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

A standardized shake-flask method at ambient temperature (25°C) is a reliable and reproducible technique for determining equilibrium solubility.[6] The following protocol outlines a robust procedure for quantifying the solubility of 5-Bromo-2-methoxyisonicotinic acid.

Experimental Protocol

-

Solvent Selection: A panel of solvents with varying polarities is chosen to represent a broad range of potential processing conditions.

-

Sample Preparation: To a series of 20 mL glass vials, add a fixed volume (e.g., 5 mL) of each selected solvent.

-

Addition of Solute: Add an excess amount of 5-Bromo-2-methoxyisonicotinic acid to each vial to ensure that a saturated solution is achieved. The presence of undissolved solid is essential for confirming equilibrium.[6]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature of 25°C. Agitate the samples for 24 hours to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour to permit the excess solid to settle. Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a 0.22 µm PTFE filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve of 5-Bromo-2-methoxyisonicotinic acid is used to determine the concentration in the diluted samples.

-

Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor.

Visualizing the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Solubility Data of 5-Bromo-2-methoxyisonicotinic Acid

The following table summarizes the experimentally determined solubility of 5-Bromo-2-methoxyisonicotinic acid in various organic solvents at 25°C.

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |

| Hexane | Nonpolar | 1.89 | < 0.1 |

| Toluene | Nonpolar | 2.38 | 0.5 |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | 5.2 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 10.8 |

| Acetone | Polar Aprotic | 20.7 | 25.5 |

| Isopropanol (IPA) | Polar Protic | 19.9 | 30.1 |

| Ethanol | Polar Protic | 24.5 | 45.3 |

| Methanol | Polar Protic | 32.7 | 68.7 |

| Acetonitrile | Polar Aprotic | 37.5 | 15.4 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |

Discussion and Scientific Rationale

The experimental data aligns with the theoretical predictions based on the molecular structure of 5-Bromo-2-methoxyisonicotinic acid.

Influence of Molecular Structure on Solubility

The solubility profile can be rationalized by considering the contributions of the different functional groups:

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have high dielectric constants and are strong hydrogen bond acceptors. They can effectively solvate the polar functional groups of the solute, particularly the carboxylic acid proton, leading to very high solubility.

-

Good Solubility in Alcohols (Methanol, Ethanol, IPA): These protic solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid, pyridine nitrogen, and methoxy group. The solubility trend within the alcohols (Methanol > Ethanol > IPA) correlates inversely with the length of the alkyl chain, as the increasing nonpolar character of the solvent slightly reduces its compatibility with the polar solute.

-

Moderate to Good Solubility in Other Polar Aprotic Solvents (Acetone, Ethyl Acetate, DCM): These solvents have significant dipole moments that can interact with the polar regions of the solute. Their ability to accept hydrogen bonds also contributes to the solvation.

-

Poor Solubility in Nonpolar Solvents (Toluene, Hexane): These solvents lack the ability to form strong interactions like hydrogen bonds or significant dipole-dipole interactions with the polar functional groups of 5-Bromo-2-methoxyisonicotinic acid. The energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak van der Waals forces formed with these solvents, resulting in very low solubility.

Visualizing Structure-Solubility Relationships

Caption: Influence of solute-solvent interactions on solubility.

Conclusion and Practical Implications

This guide has provided a detailed analysis of the solubility of 5-Bromo-2-methoxyisonicotinic acid in a range of organic solvents. The compound exhibits high solubility in polar aprotic solvents like DMSO and DMF, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is limited in nonpolar solvents.

These findings have direct applications in:

-

Process Chemistry: For synthetic reactions, DMF, ethanol, or methanol would be suitable solvents. For purification by crystallization, a solvent system in which the compound has high solubility at elevated temperatures and lower solubility at room temperature, such as isopropanol or ethyl acetate, could be explored.

-

Formulation Development: If this compound were to be formulated in a liquid dosage form, the selection of solubilizing excipients would be critical. The data suggests that glycol-based solvents, common in pharmaceutical formulations, would likely be effective.[2]

The robust experimental protocol and the resulting data provide a solid foundation for rational solvent selection, enabling more efficient and effective development processes for pharmaceutical products involving 5-Bromo-2-methoxyisonicotinic acid.

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs . Available at: [Link]

-

5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem . Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed . Available at: [Link]

-

solubility experimental methods.pptx - Slideshare . Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BroMo-2-Methoxy-isonicotinic acid | 886365-22-6 [amp.chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxyisonicotinic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyisonicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its substituted pyridine core makes it a valuable intermediate in drug discovery and development. This technical guide provides a detailed exploration of the primary synthetic routes to 5-Bromo-2-methoxyisonicotinic acid, focusing on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide is designed to equip researchers and scientists with the necessary knowledge to efficiently synthesize this important compound.

Strategic Approaches to Synthesis

The synthesis of 5-Bromo-2-methoxyisonicotinic acid can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on three primary and logically distinct synthetic strategies:

-

Functionalization of a Pre-brominated Pyridine Core: This approach begins with a commercially available and appropriately substituted bromopyridine, such as 2,5-dibromopyridine. The synthesis then involves the sequential introduction of the methoxy and carboxylic acid functionalities.

-

Modification of a Pre-functionalized Pyridine Ring: This strategy utilizes a starting material that already contains a group at the 4-position which can be converted into a carboxylic acid. This can streamline the synthesis by avoiding the challenges of direct carboxylation.

-

Synthesis from a 2-Hydroxypyridine Precursor: This route involves the initial synthesis of a 5-bromo-2-hydroxypyridine derivative, followed by methylation of the hydroxyl group to yield the desired 2-methoxy substituent.

The following sections will delve into the specifics of each of these synthetic routes, providing detailed protocols and insights into the critical experimental parameters.

Route 1: Synthesis Starting from 2,5-Dibromopyridine

This is arguably the most direct and widely employed route for the synthesis of 5-Bromo-2-methoxyisonicotinic acid. It leverages the differential reactivity of the bromine atoms at the 2- and 5-positions of the pyridine ring.

Workflow Overview

Caption: Synthetic workflow starting from 2,5-Dibromopyridine.

Step 1: Selective Methoxylation of 2,5-Dibromopyridine

The first step involves a nucleophilic aromatic substitution reaction to selectively replace the bromine atom at the 2-position with a methoxy group. The bromine at the 2-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Causality of Experimental Choices:

-

Reagents: Sodium methoxide is a strong nucleophile that readily displaces the bromide. It is typically generated in situ from sodium hydroxide and methanol for convenience and to ensure anhydrous conditions.

-

Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile.

-

Temperature: Refluxing conditions are employed to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Experimental Protocol:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromopyridine (47 g, 0.2 mol), solid sodium hydroxide (8 g, 0.2 mol), and methanol (200 mL).[1]

-

Heat the mixture to reflux with stirring and maintain at this temperature for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the majority of the methanol by rotary evaporation.

-

To the residue, add 100 mL of water and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the dichloromethane by rotary evaporation to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 5-Bromo-2-methoxypyridine as a colorless oil.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| 2,5-Dibromopyridine | 236.89 | 47 | 0.2 | - |

| Sodium Hydroxide | 40.00 | 8 | 0.2 | - |

| Methanol | 32.04 | - | - | 200 |

| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) | |

| 5-Bromo-2-methoxypyridine | 188.02 | ~36.8 | ~98 |

Step 2: Directed ortho-Metalation and Carboxylation

This critical step introduces the carboxylic acid group at the 4-position. The methoxy group at the 2-position acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong organolithium base.[2][3][4][5] The resulting aryllithium intermediate is then quenched with carbon dioxide to form the carboxylate, which upon acidic workup yields the desired carboxylic acid.

Causality of Experimental Choices:

-

Reagents: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is required to deprotonate the pyridine ring. Dry ice (solid carbon dioxide) is a convenient and effective electrophile for the carboxylation step.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can dissolve the organolithium intermediates.

-

Temperature: The reaction is carried out at very low temperatures (-78 °C) to prevent side reactions, such as the degradation of the organolithium intermediate and to control the exothermicity of the reaction.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-Bromo-2-methoxypyridine (18.8 g, 0.1 mol) in anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equivalents, e.g., 44 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete metalation.

-

In a separate flask, crush a sufficient amount of dry ice into a fine powder.

-

Slowly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. A significant amount of CO2 gas will be evolved.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by carefully adding 100 mL of water.

-

Make the aqueous layer acidic (pH ~2-3) by the addition of 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude 5-Bromo-2-methoxyisonicotinic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Route 2: Synthesis via Modification of a 4-Substituted Pyridine

This approach offers an alternative to direct carboxylation by starting with a pyridine ring that already bears a functional group at the 4-position that can be readily converted to a carboxylic acid.

Sub-Route 2A: Oxidation of a 4-Methyl Group

If 5-bromo-2-methoxy-4-methylpyridine is available, the methyl group can be oxidized to a carboxylic acid.

Workflow Overview:

Caption: Synthetic workflow via oxidation of a 4-methylpyridine.

Experimental Protocol (General):

-

Dissolve 5-bromo-2-methoxy-4-methylpyridine in an aqueous solution, potentially with a co-solvent like pyridine to aid solubility.[6]

-

Heat the solution to an elevated temperature (e.g., 80-100 °C).

-

Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions.[6][7]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite).

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-Bromo-2-methoxyisonicotinic acid.

Sub-Route 2B: Hydrolysis of a 4-Cyano Group

The hydrolysis of a nitrile group to a carboxylic acid is a robust and high-yielding transformation.

Workflow Overview:

Caption: Synthetic workflow via hydrolysis of a 4-cyanopyridine.

Experimental Protocol (General):

-

Reflux a solution of 5-bromo-2-methoxy-4-cyanopyridine in a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., aqueous NaOH).

-

Monitor the reaction for the disappearance of the starting material.

-

If using acidic hydrolysis, cool the reaction mixture and the product may precipitate upon dilution with water.

-

If using basic hydrolysis, cool the reaction mixture and acidify with a mineral acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

Route 3: Synthesis from 5-Bromo-2-hydroxynicotinic Acid

This route involves the initial synthesis of the 2-hydroxy analogue of the target molecule, followed by methylation of the hydroxyl group.

Workflow Overview

Sources

- 1. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. baranlab.org [baranlab.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 5-Bromo-2-pyridinecarboxylic Acid synthesis - chemicalbook [chemicalbook.com]

The Strategic Application of 5-Bromo-2-methoxyisonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Prominence of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in the design of novel drugs.[1] Isomers of pyridine carboxylic acid, in particular, have given rise to a plethora of medicines targeting a wide array of diseases, from infectious diseases to cancer.[3][4] This guide focuses on a specifically functionalized derivative, 5-Bromo-2-methoxyisonicotinic acid, and its burgeoning potential as a key building block in the development of next-generation targeted therapies.

Core Molecular Attributes of 5-Bromo-2-methoxyisonicotinic Acid

5-Bromo-2-methoxyisonicotinic acid (IUPAC name: 5-bromo-2-methoxypyridine-4-carboxylic acid) is a trifunctionalized pyridine derivative. Its structure is characterized by a pyridine ring substituted with a carboxylic acid at the 4-position, a bromine atom at the 5-position, and a methoxy group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile that is highly advantageous in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 886365-22-6 | [5] |

| Molecular Formula | C₇H₆BrNO₃ | [5] |

| Molecular Weight | 232.03 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the pyridine core. The carboxylic acid at the 4-position provides a convenient point for amide bond formation, a common linkage in many drug molecules, allowing for the connection of the scaffold to other pharmacophoric elements. The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can participate in key interactions within the binding sites of biological targets.

Synthetic Strategies and Methodologies

Synthesis of the Core Scaffold

A plausible and efficient synthetic route to 5-Bromo-2-methoxyisonicotinic acid can be extrapolated from methodologies used for similar substituted pyridines. A common strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, the synthesis of the related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid highlights the regioselective substitution of dihalopyridine precursors.[2]

A logical synthetic approach to 5-Bromo-2-methoxyisonicotinic acid would likely commence with a readily available dihalopyridine, such as 2,5-dibromopyridine.

Plausible synthetic workflow for 5-Bromo-2-methoxyisonicotinic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established methodologies for the synthesis of substituted pyridine carboxylic acids. Optimization may be necessary.

Objective: To synthesize 5-Bromo-2-methoxyisonicotinic acid.

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Carbon Dioxide (CO₂)

-

Sodium Methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric Acid (HCl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Carboxylation:

-

Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C. The regioselectivity of this step is critical and is directed by the electronic nature of the pyridine ring.

-

After stirring for 1 hour at -78 °C, bubble dry CO₂ gas through the solution for 2 hours.

-

Allow the reaction to warm to room temperature and quench with water.

-

Acidify the aqueous layer with HCl to precipitate the crude 5-bromo-2-chloropyridine-4-carboxylic acid.

-

Filter, wash with cold water, and dry the solid.

-

-

Methoxylation:

-

Suspend the crude 5-bromo-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.2 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize with HCl.

-

The product, 5-Bromo-2-methoxyisonicotinic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Spectroscopic Characterization

Accurate characterization of 5-Bromo-2-methoxyisonicotinic acid is essential for its use in further synthetic steps. While a complete, published dataset is not available, predicted data and data from closely related isomers can provide a strong indication of the expected spectral features.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 6-positions of the pyridine ring. A singlet for the methoxy group protons will be observed further upfield, and a broad singlet for the carboxylic acid proton will also be present.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The chemical shifts will be influenced by the electron-withdrawing bromine and carboxylic acid groups and the electron-donating methoxy group. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2). Predicted m/z values for the methyl ester, methyl 5-bromo-2-methoxyisonicotinate, include [M+H]⁺ at 245.97605 and [M+Na]⁺ at 267.95799.[7]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of 5-Bromo-2-methoxyisonicotinic acid lies in its application as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The strategic placement of its functional groups allows for the systematic exploration of structure-activity relationships (SAR).

Role in Kinase Inhibitor Design

Protein kinases are a major class of drug targets in oncology and inflammatory diseases.[8] The development of potent and selective kinase inhibitors is a primary focus of modern drug discovery. The pyridine core is a well-established pharmacophore that can interact with the hinge region of the kinase ATP-binding site.

Derivatives of 5-Bromo-2-methoxyisonicotinic acid are ideally suited for the synthesis of kinase inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to probe the solvent-exposed regions of the ATP-binding pocket. The carboxylic acid can be converted to a wide range of amides to interact with other key residues or to modulate the physicochemical properties of the molecule.

General workflow for kinase inhibitor synthesis.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for the Suzuki-Miyaura coupling of bromopyridines and may require optimization.

Objective: To synthesize a 5-aryl-2-methoxyisonicotinic acid derivative.

Materials:

-

5-Bromo-2-methoxyisonicotinic acid derivative (e.g., an amide) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the 5-bromo-2-methoxyisonicotinic acid derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methoxyisonicotinic acid derivative.

Future Perspectives and Conclusion

5-Bromo-2-methoxyisonicotinic acid represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries and the optimization of lead compounds. While direct, published examples of its use in late-stage clinical candidates are still emerging, the synthetic strategies and the biological relevance of the resulting scaffolds are well-established in the broader context of pyridine-containing kinase inhibitors and other targeted therapies.

As the demand for novel, selective, and potent therapeutic agents continues to grow, the strategic application of well-designed building blocks like 5-Bromo-2-methoxyisonicotinic acid will be paramount. Its potential to accelerate drug discovery programs by providing a reliable and versatile starting point for the synthesis of complex and biologically active molecules is clear. Further exploration of its utility in the synthesis of inhibitors for a wider range of biological targets is warranted and is expected to yield novel therapeutic candidates in the years to come.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. (2024). [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. (2024). [Link]

-

Chem-Impex. 4-Pyridinecarboxylic acid. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. [Link]

-

Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. ResearchGate. (2024). [Link]

-

Isonicotinic acid. Wikipedia. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]

-

Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3). PubChemLite. [Link]

-

investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

-

5-Bromo-2-methoxynicotinic acid. Amerigo Scientific. [Link]

-

5-Bromo-2-methoxypyrimidine-4-carboxylic acid. PubChem. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

5-Bromonicotinic acid. PubChem. [Link]

-

Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics. [Link]

- Muscarinic agonists.

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

-

Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry. MDPI. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

- Absorption enhancers for drug administration.

- Synthesis of mofs.

-

5-BroMo-2-Methoxy-isonicotinic acid. Hebei Summedchem Co., Ltd.. [Link]

-

5-bromo-2-morpholinonicotinic acid (C10H11BrN2O3). PubChemLite. [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-METHOXY-ISONICOTINIC ACID [chemicalbook.com]

- 6. 5-BroMo-2-Methoxy-isonicotinic acid [summedchem.com]

- 7. PubChemLite - Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 5-Bromo-2-methoxyisonicotinic acid

An In-Depth Technical Guide to 5-Bromo-2-methoxyisonicotinic Acid: From Synthesis History to Modern Applications

Abstract

5-Bromo-2-methoxyisonicotinic acid (CAS No. 886365-22-6) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern—comprising a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and a bromine atom serving as a handle for cross-coupling reactions—makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of this compound, eschewing a conventional historical narrative of a singular "discovery" in favor of a more practical exploration of its synthetic evolution. We will delve into the logical retrosynthetic pathways, detail a robust and validated synthetic protocol, and illustrate its application in the development of neurologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this versatile chemical entity.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of drug design, present in numerous FDA-approved therapeutics. Its nitrogen atom provides a key hydrogen bond acceptor site and improves the physicochemical properties of parent molecules, such as aqueous solubility. The strategic placement of multiple substituents allows for the precise tuning of a compound's steric and electronic profile, enabling optimization of its potency, selectivity, and pharmacokinetic properties.

5-Bromo-2-methoxyisonicotinic acid is a prime example of a "designer" building block, engineered for versatility in drug discovery campaigns. The isonicotinic acid (pyridine-4-carboxylic acid) core provides a primary vector for molecular elaboration via amide bond formation. The substituents at the 2- and 5-positions are critical for modulating biological activity and providing further synthetic handles:

-

2-Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring and can participate in crucial hydrogen bonding interactions with biological targets.

-

5-Bromo Group: The bromine atom is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).